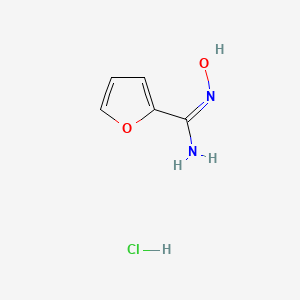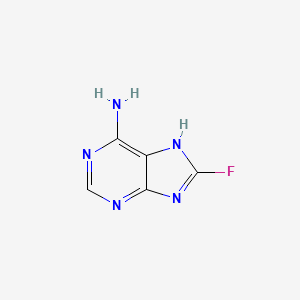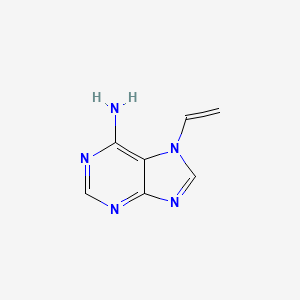
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a base, followed by hydrogenation to yield the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on charcoal.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to different functionalized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method for reducing the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, such as amines, alcohols, and other substituted compounds. These derivatives can have enhanced biological activities and are useful in medicinal chemistry.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
1,5-Naphthyridine: Known for its medicinal properties and used in the synthesis of various pharmaceuticals.
1,8-Naphthyridine: Exhibits a range of biological activities and is used in medicinal chemistry.
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is unique due to its specific structure, which allows for diverse chemical modifications and the formation of various functionalized derivatives
Propriétés
Numéro CAS |
1256789-04-4 |
|---|---|
Formule moléculaire |
C9H9N3 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-7-3-8-1-2-11-6-9(8)12-5-7/h3,5,11H,1-2,6H2 |
Clé InChI |
BGVMPGDVBNGEAN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=C(C=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)


![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)
